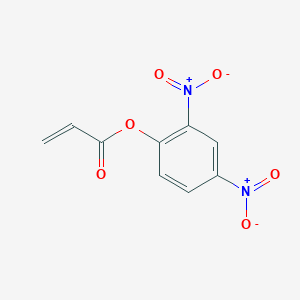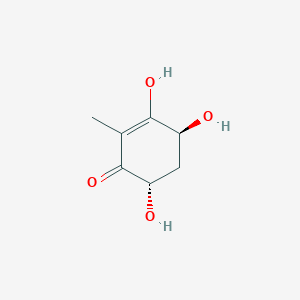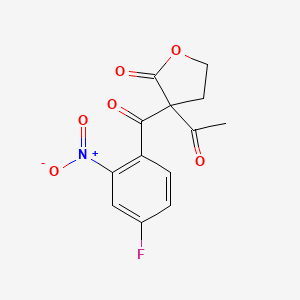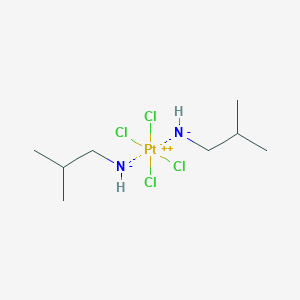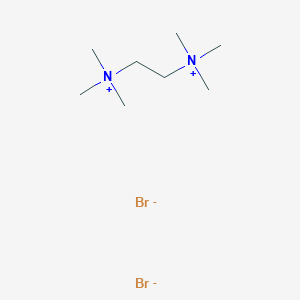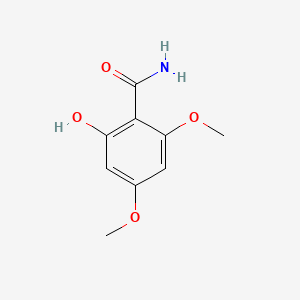![molecular formula C20H13NO B14515673 4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile CAS No. 62584-64-9](/img/structure/B14515673.png)
4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound features a naphthalene ring fused with a benzonitrile group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile typically involves the condensation of naphthalene derivatives with benzaldehyde derivatives under specific reaction conditions. One common method is the Claisen-Schmidt condensation, which involves the reaction of naphthalene-1-carbaldehyde with 4-cyanobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Aplicaciones Científicas De Investigación
4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s biological activities, such as antimicrobial and cytotoxic properties, make it a candidate for drug development and biological studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile can be compared with other naphthalene derivatives, such as:
Naphthalene-1-carbaldehyde: A precursor in the synthesis of the compound.
4-Cyanobenzaldehyde: Another precursor used in the synthesis.
Naphthalen-2-yl derivatives: These compounds share similar structural features and biological activities but may differ in their specific applications and properties.
Propiedades
Número CAS |
62584-64-9 |
|---|---|
Fórmula molecular |
C20H13NO |
Peso molecular |
283.3 g/mol |
Nombre IUPAC |
4-(3-naphthalen-1-yl-3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C20H13NO/c21-14-16-10-8-15(9-11-16)12-13-20(22)19-7-3-5-17-4-1-2-6-18(17)19/h1-13H |
Clave InChI |
XPIUFIXKKPXZFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)C=CC3=CC=C(C=C3)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


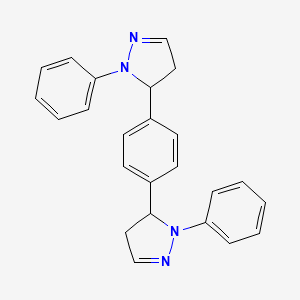
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

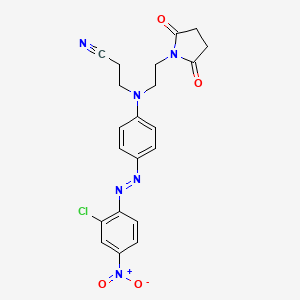
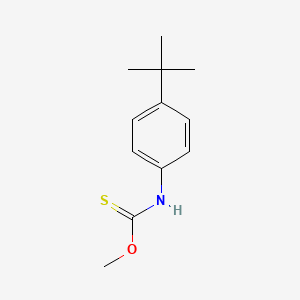
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
